molecular formula C23H30FN3O3 B12186250 2-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)propanamide

2-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)propanamide

Cat. No.: B12186250
M. Wt: 415.5 g/mol
InChI Key: ZEMGRIXWANUDQE-UHFFFAOYSA-N
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Description

2-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)propanamide is a complex organic compound that features a piperazine ring substituted with a dimethoxy-methylphenyl group and a fluorophenyl-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)propanamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Substitution with Dimethoxy-Methylphenyl Group: The piperazine intermediate is then reacted with 4,5-dimethoxy-2-methylbenzyl chloride under basic conditions to form the substituted piperazine.

    Formation of the Propanamide Moiety: The substituted piperazine is then reacted with 4-fluorophenylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the amide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)propanamide
  • 2-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}-N-(4-bromophenyl)propanamide

Uniqueness

The presence of the fluorophenyl group in 2-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)propanamide may confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to its chloro or bromo analogs.

Properties

Molecular Formula

C23H30FN3O3

Molecular Weight

415.5 g/mol

IUPAC Name

2-[4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C23H30FN3O3/c1-16-13-21(29-3)22(30-4)14-18(16)15-26-9-11-27(12-10-26)17(2)23(28)25-20-7-5-19(24)6-8-20/h5-8,13-14,17H,9-12,15H2,1-4H3,(H,25,28)

InChI Key

ZEMGRIXWANUDQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CN2CCN(CC2)C(C)C(=O)NC3=CC=C(C=C3)F)OC)OC

Origin of Product

United States

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